molecular formula C21H16FN3O2S B2970848 N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide CAS No. 895014-60-5

N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2970848
CAS RN: 895014-60-5
M. Wt: 393.44
InChI Key: CSUKBLSQEWBQQZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide, also known as FBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FBA belongs to the class of benzothiazole derivatives and has shown promising results in various research studies.

Scientific Research Applications

Anticancer Activity

  • Several studies have demonstrated the potential anticancer activity of compounds structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide. For instance, novel fluoro-substituted benzo[b]pyrans and thiazole derivatives have been synthesized and shown to exhibit significant anticancer activities against various human cancer cell lines, including lung, breast, CNS, liver carcinoma, laryngeal carcinoma, prostate cancer, and leukemia, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine and 5-fluorouracil (Hammam et al., 2005); (Alqahtani & Bayazeed, 2020).

Mechanism of Action Studies

  • The synthesis and evaluation of N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine have been conducted to understand better the role of pyridine ring and N-benzyl substitution in inhibiting Src kinase, a promising target for cancer therapy. These studies have led to the development of compounds with significant inhibition of c-Src kinase and cell proliferation in various carcinoma cells (Fallah-Tafti et al., 2011).

Antimicrobial and Antifungal Activities

  • New derivatives of 2-aminobenzothiazoles have been synthesized and evaluated for their docking properties and antimicrobial activity against resistant bacteria and fungi. These compounds showed good to moderate activity against selected bacterial and fungal strains, indicating the potential of benzothiazole derivatives in addressing antimicrobial resistance (Anuse et al., 2019).

Spectroscopic and Quantum Mechanical Studies

  • Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been performed to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. Additionally, these studies have explored the non-linear optical (NLO) activity of the compounds, providing valuable insights into their electronic properties (Mary et al., 2020).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c22-17-9-4-10-18-20(17)24-21(28-18)25(13-15-6-5-11-23-12-15)19(26)14-27-16-7-2-1-3-8-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUKBLSQEWBQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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